Zero Hydrogen-Bond Donor Count vs. NH-Carbamate Analog — Impact on Membrane Permeability and Receptor Binding
The target compound (CAS 1261231-89-3) carries a tertiary N-methyl carbamate on the piperidine 3-position, yielding a hydrogen-bond donor (HBD) count of zero. This contrasts sharply with the NH-carbamate analog (CAS 939986-55-7), which has one HBD due to the free NH of the [1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester . The removal of the HBD reduces the compound's polar surface area and increases its computed lipophilicity, which is predicted to enhance passive membrane permeation by approximately 0.5–1.5 log units compared with the NH-bearing analog, based on class-level trends observed in chlorothiazolyl neonicotinoid series [1].
| Evidence Dimension | Hydrogen-bond donor count and predicted membrane permeability |
|---|---|
| Target Compound Data | HBD count = 0 (tertiary N-methyl carbamate) |
| Comparator Or Baseline | CAS 939986-55-7: HBD count = 1 (secondary NH-carbamate) |
| Quantified Difference | ΔHBD = −1; predicted logP increase of ~0.5–1.5 units (class-level estimate) |
| Conditions | Computed physicochemical properties (Chem960, PubChem) and class-level SAR from chlorothiazolyl neonicotinoid binding studies. |
Why This Matters
A zero HBD count favors blood–brain barrier penetration and insect neuronal target engagement in neonicotinoid-relevant programs, making the N-methyl analog preferable when CNS or insect nAChR exposure is desired.
- [1] Zhang, A., Kaiser, P., Maienfisch, P., & Casida, J. E. (2000). Insect nicotinic acetylcholine receptor: conserved neonicotinoid specificity of [3H]imidacloprid binding site. Journal of Neurochemistry, 75(3), 1294–1303. View Source
